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molecular formula C10H17N B1265917 4-Azatricyclo[4.3.1.13,8]undecane CAS No. 22776-74-5

4-Azatricyclo[4.3.1.13,8]undecane

Cat. No. B1265917
M. Wt: 151.25 g/mol
InChI Key: CRKHNIDATUGNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04557865

Procedure details

4-Azatricyclo[4.3.1.13,8 ]undecan-5-one, 2.45 grams (14 mmol), was added to a suspension of lithium aluminum hydride (2.12 grams, 56 mmol) in 200 ml of anhydrous ether. The mixture was refluxed for 6 hours then worked up to give compound 3 as a white solid material recrystallized from hexane (melting point 290° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:3]([NH:4][C:5]3=O)[CH2:2]1)[CH2:9]2.[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[CH:1]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:3]([NH:4][CH2:5]3)[CH2:2]1)[CH2:9]2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12CC3NC(C(CC(C1)C3)C2)=O
Name
Quantity
2.12 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 6 hours
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
C12CC3NCC(CC(C1)C3)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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